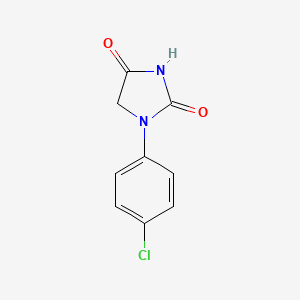
1-(4-Chlorophenyl)imidazolidine-2,4-dione
Overview
Description
Synthesis Analysis
A series of new 3-arylsulfonylimidazolidine-2,4-diones were synthesized by reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethyl amine . The imidazolidine-2,4-diones were in turn synthesized from the corresponding ketones through Bucherer–Bergs reaction .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)imidazolidine-2,4-dione” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as FT-IR, 1H-NMR, and 13C-NMR .Scientific Research Applications
Antimicrobial Activity
Imidazolidine-2,4-dione derivatives, such as 1-(4-Chlorophenyl)imidazolidine-2,4-dione, have been reported to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
These compounds have also been found to possess antifungal properties . This suggests that they could be used in the treatment of various fungal infections.
Anticancer Activity
This compound and its derivatives have shown promising results in inhibiting the growth of certain cancer cells, such as the MCF-7 breast cancer cell line . This indicates their potential use in cancer therapy.
Anticoagulant Activity
Some imidazolidine-2,4-dione derivatives have been evaluated for their anticoagulant activities . For instance, compound 3- (2,6-bis (4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one was found to be highly responsive in anticoagulant screening .
Anti-HIV Activity
Imidazolidine-2,4-dione derivatives have been reported to exhibit anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antihypertensive Activity
These compounds have also been found to exhibit antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure.
Antioxidant Activity
Imidazolidine-2,4-dione derivatives have been reported to exhibit antioxidant properties . This suggests that they could be used in the prevention of diseases caused by oxidative stress.
Asymmetric Catalysis
Imidazolidine-2,4-diones are also used as a chiral auxiliary and ligand for asymmetric catalysis . This makes them useful in the field of synthetic chemistry.
Safety and Hazards
Future Directions
The future directions for “1-(4-Chlorophenyl)imidazolidine-2,4-dione” could involve further evaluation of its biological activities . It may also involve the development of more efficient and less toxic products often involving the study of new synthetic routes or structural modifications of existing molecules .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .
Mode of Action
The compound interacts with its targets through molecular docking . In the case of anticonvulsant activity, it binds to the VGCIP, leading to more binding affinity toward the channel and fitting well in the active pocket . For antibacterial activity, it interacts with the active sites of bacterial proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of these channels, thereby exerting its anticonvulsant effects . Similarly, its interaction with bacterial proteins can disrupt their normal function, leading to its antibacterial effects .
Pharmacokinetics
The compound’s hypoglycemic activity was evaluated using an alloxanized diabetic rat model , suggesting that it can be absorbed and metabolized in the body
Result of Action
The compound’s action results in potential anticonvulsant and antibacterial effects . In the case of anticonvulsant activity, it showed more binding affinity toward the VGCIP . For antibacterial activity, it showed efficient activity against two Gram-positive bacteria and compounds with Gram-negative proteins bacterial .
properties
IUPAC Name |
1-(4-chlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFTVKWLAFLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354497 | |
| Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32549-33-0 | |
| Record name | 1-(4-Chlorophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32549-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




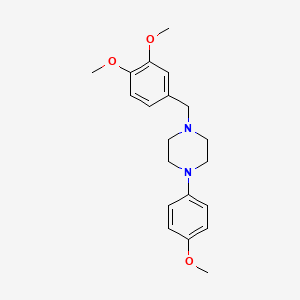


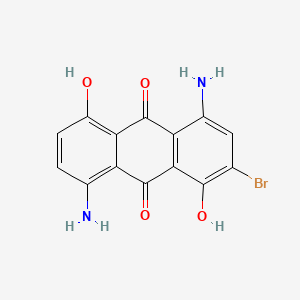

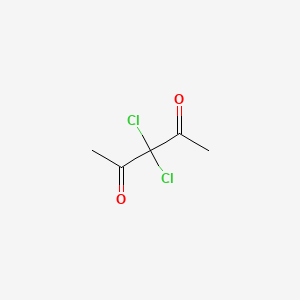
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate](/img/structure/B1618289.png)
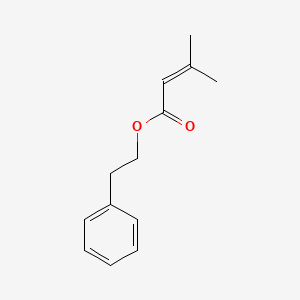


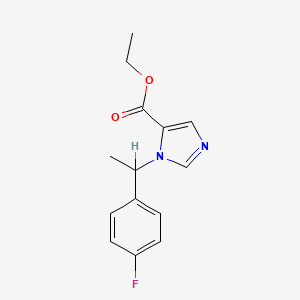
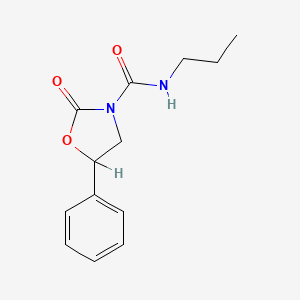
![Benzo[a]pentacene](/img/structure/B1618297.png)